molecular formula C13H16F2N2O3S B2443162 N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide CAS No. 2309584-65-2

N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide

Cat. No. B2443162
CAS RN: 2309584-65-2
M. Wt: 318.34
InChI Key: WSKQQKBZZVSMDL-UHFFFAOYSA-N
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Description

N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide, also known as DFOB, is a novel iron chelator that has gained significant attention in recent years due to its potential therapeutic applications. Iron chelators are compounds that bind to iron ions, preventing their participation in redox reactions and subsequent formation of reactive oxygen species (ROS). DFOB has been shown to have a high affinity for iron ions and is currently being investigated for its potential use in treating various diseases, including cancer, neurodegenerative disorders, and iron overload disorders.

Mechanism of Action

N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide acts as an iron chelator by binding to iron ions and preventing their participation in redox reactions. This leads to a reduction in ROS levels, which can cause damage to cellular structures and DNA. N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide also has a high affinity for iron ions, allowing it to effectively remove excess iron from the body.
Biochemical and Physiological Effects:
N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide induces apoptosis by activating caspase-3 and reducing Bcl-2 expression. In neurodegenerative disorders, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide protects against oxidative stress by reducing ROS levels and increasing antioxidant activity. In iron overload disorders, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide effectively removes excess iron from the body, reducing the risk of iron-related damage to organs and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide in lab experiments is its high affinity for iron ions, which allows for effective chelation of iron. However, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide can also be toxic at high concentrations, which can limit its use in certain experiments. Additionally, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide is not effective against all types of cancer cells, which may limit its use in cancer research.

Future Directions

There are several potential future directions for research on N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide. One area of interest is the development of more potent and selective iron chelators that can effectively target specific types of cancer cells. Another area of interest is the use of N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, the potential use of N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide in treating other diseases, such as Alzheimer's disease or Parkinson's disease, is an area of active research.

Synthesis Methods

The synthesis of N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide involves the reaction of 3,4-difluoroaniline with 2-hydroxy-4-methylsulfanylbutyric acid, followed by the addition of oxalyl chloride and subsequent reaction with ammonia. The resulting product is then purified by column chromatography to yield N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide in high purity and yield.

Scientific Research Applications

N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been extensively studied for its potential therapeutic applications. In cancer research, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing ROS levels. In neurodegenerative disorders, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to protect against oxidative stress and improve cognitive function. In iron overload disorders, N'-(3,4-Difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been used as a chelation therapy to remove excess iron from the body.

properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O3S/c1-21-5-4-9(18)7-16-12(19)13(20)17-8-2-3-10(14)11(15)6-8/h2-3,6,9,18H,4-5,7H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKQQKBZZVSMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,4-difluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide

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